2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a step-by-step breakdown of the chemical reactions used to synthesize the compound. It would also include the conditions under which the synthesis occurs, such as temperature and pH, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include its behavior as a reactant, or its role as a catalyst or inhibitor in other reactions .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Chemical Synthesis and Modification
- The chemical synthesis of pyrimidoindole derivatives, including compounds structurally related to the specified chemical, has been explored for various applications. The synthesis of these compounds involves reactions like the condensation of benzylamines and specific carboxylates, highlighting their chemical versatility and potential for modification in scientific research (Ukrainets et al., 2015).
Radiosynthesis for Imaging Applications
- Radiosynthesis of compounds structurally similar to the specified chemical has been reported for imaging applications. Specifically, the radioligand SSR180575, a pyridazinoindole derivative, has been labeled for imaging the TSPO (peripheral benzodiazepine receptor) using positron emission tomography (PET), demonstrating its potential in neuroimaging and the study of neuroinflammation (Thominiaux et al., 2010).
Potential Antibacterial and Antifungal Properties
- Some acetamide derivatives, structurally related to the specified chemical, have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential applications in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Properties
- N-substituted phenyl acetamide derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antioxidant activity. These compounds have shown considerable antioxidant activity, suggesting potential applications in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Without specific target identification, it is challenging to predict the exact pathways affected .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-9-11-23-20(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-22-10-8-18(2)13-21(22)28/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLYHCTWVDINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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